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Compound of Interest

Compound Name:
N-(4-Methoxy-2-methyl-5-

nitrophenyl)acetamide

CAS No.: 196194-97-5

Cat. No.: B1646823

Get Quote

Executive Summary & Chemical Profile
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS: 196194-97-5) is a critical reference

material used primarily in two high-stakes domains: as a genotoxic impurity marker in the

synthesis of acetanilide-based pharmaceuticals and as a biomarker for oxidative stress

(specifically peroxynitrite-mediated oxidation of 2-methylmethacetin).

Accurate quantification of this compound is essential due to the nitro-aromatic moiety, which

often flags a compound for mutagenicity alerts (ICH M7 guidelines).[1] This guide compares

sourcing options, details validation protocols, and provides the specific synthesis pathway to

distinguish it from its structural analogs.
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Property Specification

CAS Number
196194-97-5 (Distinct from the non-methylated

analog 119-81-3)

IUPAC Name N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

Molecular Formula C₁₀H₁₂N₂O₄

Molecular Weight 224.21 g/mol

Appearance
Colorless to pale yellow laths (crystallized from

water)

Solubility
DMSO, Methanol, warm Water; sparingly

soluble in cold water

Key Structural Feature
Nitro group at C5 twisted ~12° out of phenyl

plane; Acetamide twisted ~47°

Comparative Analysis: Reference Standard Grades
When sourcing this material for analytical method validation (HPLC or LC-MS), researchers

often face a choice between three "grades" of material. The following analysis objectively

compares these alternatives based on regulatory suitability and experimental risk.
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Feature
Option A: ISO 17034

CRM

Option B: Analytical

Standard (>98%)

Option C:

Research/Synthesis

Grade (~95%)

Definition

Certified Reference

Material with

metrological

traceability.

High-purity material

characterized by

HPLC/NMR.[1]

Material intended as a

synthesis

intermediate.[1][2]

Traceability

High (NIST/BIPM

traceable weights

used).[1]

Medium (CoA

provided, but

uncertainty not

calculated).[1]

Low (Batch-to-batch

variability high).[1]

Primary Use

Release testing of

GMP drug

substances; Legal

disputes.[1]

Method development;

Routine impurity

quantification; R&D.

Synthesis starting

material; Qualitative

identification (RT

check).[1]

Cost Factor (Often custom

synthesis required).[1]

(Standard commercial

pricing).[1]
$ (Bulk availability).[1]

Risk Profile Lowest Risk.

Acceptable Risk (If

secondary verification

is performed).

High Risk (Likely

contains regioisomers

like the 6-nitro

analog).[1]

Expert Insight: For N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, Option B (Analytical

Standard) is the industry standard. True CRMs (Option A) are rarely available off-the-shelf for

this specific metabolite.[1] Researchers must often purchase Option B and perform an in-house

"Standard Qualification" (described in Section 4).[1]

Critical Sourcing Warning
Do not confuse CAS 196194-97-5 with CAS 119-81-3.

CAS 119-81-3:N-(4-Methoxy-2-nitrophenyl)acetamide (Lacks the 2-methyl group).[2][3]
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Impact: Using the wrong standard will result in a retention time shift (approx.[1] 0.5 - 1.5 min

difference in reverse-phase C18) and incorrect mass transitions (210 vs 224 Da), leading to

false negatives in impurity screening.[1]

Technical Workflow: Synthesis & Metabolic Origin
Understanding the origin of this impurity ensures robust method development.[1] It is formed

via electrophilic nitration where the methoxy group directs the nitro group to the ortho position

(C5), while the acetamide group weakly deactivates the ring.[1][4][5]

Pathway Diagram
The following diagram illustrates the formation pathway (biomimetic and synthetic) and the

critical divergence from potential regioisomers.

Mechanism Logic

2-Methylmethacetin
(Precursor)

Sigma Complex
(Transition State)

 Electrophilic Attack

Nitration Source
(HNO3/Ac2O or Peroxynitrite)

Target: N-(4-Methoxy-2-methyl-
5-nitrophenyl)acetamide

(CAS 196194-97-5)
 Major Product (C5 Substitution)

Directed by -OCH3

Regioisomer Impurity:
6-Nitro Isomer
(Trace/Minor)

 Steric Hindrance prevents C6

The methoxy group (C4) is a strong ortho-director.
The methyl group (C2) blocks C3.

Nitration occurs at C5.

Click to download full resolution via product page

Figure 1: Reaction pathway showing the regioselective formation of the target standard.[1][4][6]

[7] The 5-nitro position is favored over the 6-nitro position due to steric hindrance from the

acetamide group.[1]
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Experimental Protocol: Standard Qualification
If a Certified Reference Material is unavailable, you must qualify your Analytical Standard

(Option B) before using it for quantitative work.[1]

Protocol: "Self-Validating" Purity Check via HPLC-PDA-
MS
Objective: Confirm identity and purity using orthogonal detection (UV and Mass Spec).

Reagents:

Acetonitrile (LC-MS Grade)[1]

Water (Milli-Q, 18.2 MΩ)[1]

Formic Acid (0.1%)[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm)[1]

Instrument Parameters:

Flow Rate: 0.3 mL/min[1]

Column Temp: 40°C

Detection A (UV): PDA scanning 210–400 nm (Extract chromatogram at 254 nm and 280

nm).[1]

Detection B (MS): ESI Positive Mode.

Gradient Profile:
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Time (min)
% Solvent A (0.1%
FA in Water)

% Solvent B (ACN) Phase

0.00 95 5 Equilibration

1.00 95 5 Load

10.00 5 95 Ramp

12.00 5 95 Wash

| 12.10 | 95 | 5 | Re-equilibration |

Validation Steps (The "Self-Check"):

Mass Confirmation: Look for the parent ion

Da.[1]

Check: If you see 211.2 Da, you have the wrong standard (non-methylated analog).[1]

Purity Calculation: Integrate the PDA peak area at 254 nm.

Formula:

.[1]

Requirement: Must be >98.0% for use as a quantitative standard.[1]

Isomer Check: Inspect the baseline for a small shoulder peak immediately following the main

peak.[1] This is often the 6-nitro isomer.[1] If >0.5%, the standard requires recrystallization

(from boiling water).[1]

Analytical Decision Workflow
Use this logic flow to determine the appropriate analytical technique based on your sensitivity

requirements.
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Start: Define Analytical Goal

What is the target concentration?

> 0.1% (w/w)
(Process Intermediate)

High Level

< 0.1% (w/w)
(Genotoxic Impurity)

Trace Level

Method A: HPLC-UV (254 nm)
Cost: Low

Robustness: High

Method B: LC-MS/MS (MRM Mode)
Transition: 225.2 -> 183.1

Cost: High

Validate Specificity vs.
Matrix Interferences

Click to download full resolution via product page

Figure 2: Decision matrix for selecting the analytical method. HPLC-UV is sufficient for

synthesis monitoring, while LC-MS/MS is required for trace impurity analysis due to the

potential genotoxicity of nitro-aromatics.

References
Hines, J. E., et al. (2025). "Crystal structure of N-(4-methoxy-2-methyl-5-
nitrophenyl)acetamide."[1][4][5][7] Acta Crystallographica Section E: Crystallographic

Communications, 81, 1-4.[1]

Uppu, R. M., & Pryor, W. A. (1999). "Synthesis of peroxynitrite-derived metabolites of

acetaminophen and related compounds."[1] Chemical Research in Toxicology, 12(11).[1]

(Contextual grounding for oxidative metabolites).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1646823/docs?utm_src=pdf-body-img#technical-reference-guide-n-4-methoxy-2-methyl-5-nitrophenyl-acetamide-standards
https://www.benchchem.com/product/b1646823/docs?utm_src=pdf-body#technical-reference-guide-n-4-methoxy-2-methyl-5-nitrophenyl-acetamide-standards
https://www.benchchem.com/product/b1646823/docs?utm_src=pdf-body#technical-reference-guide-n-4-methoxy-2-methyl-5-nitrophenyl-acetamide-standards
https://www.rsc.org/suppdata/c8/ob/c8ob00841h/c8ob00841h1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12230592/
https://journals.iucr.org/x/issues/2025/06/00/hb4520/hb4520.pdf
https://www.researchgate.net/publication/392434170_N-4-Meth-oxy-2-methyl-5-nitro-phen-ylacetamide
https://www.rsc.org/suppdata/c8/ob/c8ob00841h/c8ob00841h1.pdf
https://www.rsc.org/suppdata/c8/ob/c8ob00841h/c8ob00841h1.pdf
https://www.rsc.org/suppdata/c8/ob/c8ob00841h/c8ob00841h1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1646823?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChem Database. "N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide Compound

Summary (CID 516920886)."[1] National Library of Medicine.[1]

ICH Expert Working Group. "ICH M7(R1): Assessment and Control of DNA Reactive

(Mutagenic) Impurities in Pharmaceuticals." International Council for Harmonisation.[1]

(Regulatory context for nitro-impurity control).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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